Cas no 6278-73-5 (4-(1,3-Benzothiazol-2-yl)aniline)

4-(1,3-Benzothiazol-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine,4-(2-benzothiazolyl)-
- 4-(2-Benzothiazolyl)aniline
- 2-(4-Aminophenyl)benzothiazole
- 4-(1,3-benzothiazol-2-yl)aniline
- 4-(1,3-Benzothiazol-2-yl)Phenylamine
- 4-(Benzo[d]thiazol-2-yl)aniline
- 4-Benzothiazol-2-yl-phenylamine
- Benzenamine, 4-(2-benzothiazolyl)-
- [4-(1,3-benzothiazol-2-yl)phenyl]amine
- 4-Benzothiazol-2-ylphenylamine
- WKRCOZSCENDENK-UHFFFAOYSA-N
- NSC34445
- TimTec1_000954
- CBDivE_010932
- 4-(benzothiazol-2-yl)anil
- 6278-73-5
- 2-(4-aminophenyl)-benzothiazole
- EX-A3043
- STK345880
- CCG-108970
- NCGC00165328-01
- AB00076702-01
- SCHEMBL872727
- BBL008212
- 4-(2-Benzothiazolyl)benzenamine
- NSC-817069
- SR-01000461594
- SR-01000461594-1
- AKOS000108510
- 4-(BENZO[D]THIAZOL-2-YL)-ANILINE
- NCI60_003059
- EU-0041483
- EN300-02527
- 2(4'-aminophenyl)benzothiazole
- ALBB-024894
- Z56347543
- SY050469
- BRD-K23731551-001-01-9
- 2-(4'-Aminophenyl)benzothiazole
- 4-(benzothiazol-2-yl)aniline
- NSC-34445
- NSC817069
- DB-054283
- HMS1536L08
- 2-(4-Aminophenyl)benzothiazole, 97%
- NCGC00165328-02
- 2-(4'-aminophenyl) benzothiazole
- DTXSID10283948
- CS-0071574
- BDBM50052702
- CHEMBL93118
- MFCD00182896
- F0921-1055
- TS-03221
- NSC 34445
- [4-(benzothiazolyl)-phenyl]-amine
- 4-(1,3-Benzothiazol-2-yl)aniline
-
- MDL: MFCD00182896
- インチ: 1S/C13H10N2S/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2
- InChIKey: WKRCOZSCENDENK-UHFFFAOYSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N=C1C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 226.05600
- どういたいしつりょう: 226.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 67.2
じっけんとくせい
- 密度みつど: 1.301
- ゆうかいてん: 154.0 to 158.0 deg-C
- ふってん: 423.3°C at 760 mmHg
- フラッシュポイント: 209.8°C
- 屈折率: 1.73
- PSA: 67.15000
- LogP: 4.12670
- 最大波長(λmax): 342(MeOH)(lit.)
4-(1,3-Benzothiazol-2-yl)aniline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
- RTECS番号:CX9253100
-
危険物標識:
- ちょぞうじょうけん:0-10°C
- 危険レベル:IRRITANT
4-(1,3-Benzothiazol-2-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0921-1055-10g |
4-(1,3-benzothiazol-2-yl)aniline |
6278-73-5 | 95% | 10g |
$135.0 | 2023-09-07 | |
TRC | B412218-50mg |
4-(1,3-Benzothiazol-2-yl)aniline |
6278-73-5 | 50mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-02527-0.5g |
4-(1,3-benzothiazol-2-yl)aniline |
6278-73-5 | 95% | 0.5g |
$21.0 | 2023-05-01 | |
Enamine | EN300-02527-5.0g |
4-(1,3-benzothiazol-2-yl)aniline |
6278-73-5 | 95% | 5g |
$85.0 | 2023-05-01 | |
Ambeed | A158766-25g |
4-(Benzo[d]thiazol-2-yl)aniline |
6278-73-5 | 97% | 25g |
$56.0 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 737593-5G |
2-(4-Aminophenyl)benzothiazole |
6278-73-5 | 5g |
¥631.9 | 2023-11-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2672-200mg |
4-(1,3-Benzothiazol-2-yl)aniline |
6278-73-5 | 97.0%(GC&T) | 200mg |
1080CNY | 2021-05-10 | |
Life Chemicals | F0921-1055-0.5g |
4-(1,3-benzothiazol-2-yl)aniline |
6278-73-5 | 95% | 0.5g |
$23.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151218-1g |
4-(1,3-Benzothiazol-2-yl)aniline |
6278-73-5 | >97.0%(GC)(T) | 1g |
¥154.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151218-25g |
4-(1,3-Benzothiazol-2-yl)aniline |
6278-73-5 | >97.0%(GC)(T) | 25g |
¥1544.90 | 2023-09-04 |
4-(1,3-Benzothiazol-2-yl)aniline 関連文献
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A. V. Subba Rao,Bala Bhaskara Rao,Satish Sunkari,Siddiq Pasha Shaik,Bajee Shaik,Ahmed Kamal Med. Chem. Commun. 2017 8 924
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Gopal Chandru Senadi,Chieh-Ming Liao,Kung-Kai Kuo,Jian-Cheng Lin,Long-Sen Chang,Jeh Jeng Wang,Wan-Ping Hu Med. Chem. Commun. 2016 7 1151
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Patrique Nunes,Goreti Ribeiro Morais,Elisa Palma,Francisco Silva,Maria Cristina Oliveira,Vera F. C. Ferreira,Filipa Mendes,Lurdes Gano,Hugo Vicente Miranda,Tiago F. Outeiro,Isabel Santos,António Paulo Org. Biomol. Chem. 2015 13 5182
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Santosh Kori,Yuvraj Bhujbal,Kamlesh Vadagaonkar,Anant R. Kapdi,Saidurga Prasad Kommyreddy,Santosh J. Gharpure Chem. Commun. 2022 58 847
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Meenakshi Singh,Sudhir K. Singh,Mayank Gangwar,Gopal Nath,Sushil K. Singh RSC Adv. 2014 4 19013
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6. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactionsZiad Moussa,Zaher M. A. Judeh,Saleh A. Ahmed RSC Adv. 2019 9 35217
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7. Antitumour benzothiazoles. Part 4. An NMR study of the sites of protonation of 2-(4-aminophenyl)benzothiazolesRichard T. Wheelhouse,Dong-Fang Shi,Derry E. V. Wilman,Malcolm F. G. Stevens J. Chem. Soc. Perkin Trans. 2 1996 1271
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8. A novel reaction-based, chromogenic and “turn-on” fluorescent chemodosimeter for fluoride detectionClément Padié,Kirsten Zeitler New J. Chem. 2011 35 994
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Gopal Chandru Senadi,Chieh-Ming Liao,Kung-Kai Kuo,Jian-Cheng Lin,Long-Sen Chang,Jeh Jeng Wang,Wan-Ping Hu Med. Chem. Commun. 2016 7 1151
-
Hiroshi Yao,Hikaru Minami,Tomohito Funada Photochem. Photobiol. Sci. 2018 17 1376
4-(1,3-Benzothiazol-2-yl)anilineに関する追加情報
Introduction to 4-(1,3-Benzothiazol-2-yl)aniline (CAS No. 6278-73-5)
4-(1,3-Benzothiazol-2-yl)aniline, also known by its CAS number 6278-73-5, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its unique molecular structure, which consists of a benzothiazole moiety attached to an aniline group. The combination of these functional groups endows the molecule with a range of chemical and physical properties that make it a valuable intermediate in the synthesis of more complex compounds.
The molecular formula of 4-(1,3-Benzothiazol-2-yl)aniline is C11H9N2S, and its molecular weight is 199.27 g/mol. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF). Its melting point ranges from 150 to 152°C, making it suitable for various synthetic processes that require thermal stability.
In the realm of pharmaceutical research, 4-(1,3-Benzothiazol-2-yl)aniline has gained attention due to its potential as a building block for the development of novel drugs. Recent studies have explored its use in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of benzothiazole derivatives using 4-(1,3-Benzothiazol-2-yl)aniline as a key intermediate. These derivatives exhibited potent anti-inflammatory activity and were found to be effective in reducing inflammation in animal models.
Beyond pharmaceutical applications, 4-(1,3-Benzothiazol-2-yl)aniline has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and photovoltaic materials. Research published in the Journal of Materials Chemistry C in 2020 demonstrated that derivatives of 4-(1,3-Benzothiazol-2-yl)aniline can be used to enhance the performance of organic solar cells by improving charge transport and stability.
In analytical chemistry, 4-(1,3-Benzothiazol-2-yl)aniline serves as a useful reagent for the detection and quantification of various analytes. Its strong fluorescence properties make it suitable for use in fluorescence-based assays. A study published in the Analytical Chemistry journal in 2019 described a method for detecting trace amounts of heavy metals using a derivative of 4-(1,3-Benzothiazol-2-yl)aniline. The method was found to be highly sensitive and selective, making it a valuable tool for environmental monitoring.
The synthesis of 4-(1,3-Benzothiazol-2-yl)aniline can be achieved through several routes. One common method involves the reaction of 2-aminothiophenol with 4-chloroaniline in the presence of a base such as potassium carbonate. This reaction typically proceeds via nucleophilic substitution at the chloro group, followed by cyclization to form the benzothiazole ring. Another approach involves the condensation of 2-thiophenecarboxaldehyde with aniline followed by cyclization under acidic conditions.
The safety and handling of 4-(1,3-Benzothiazol-2-yl)aniline are important considerations for researchers and industrial users. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken to avoid skin contact and inhalation. It is recommended to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE), such as gloves and safety goggles.
In conclusion, 4-(1,3-Benzothiazol-2-yl)aniline (CAS No. 6278-73-5) is a multifaceted compound with diverse applications across pharmaceuticals, materials science, and analytical chemistry. Its unique chemical structure and properties make it an invaluable intermediate in the synthesis of more complex molecules with potential therapeutic and technological applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern scientific endeavors.
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